![molecular formula C13H15ClO B12562471 13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one CAS No. 157667-28-2](/img/structure/B12562471.png)

13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

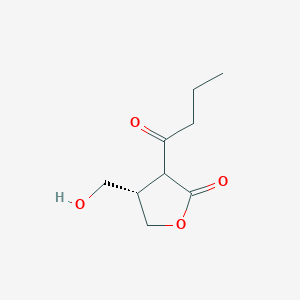

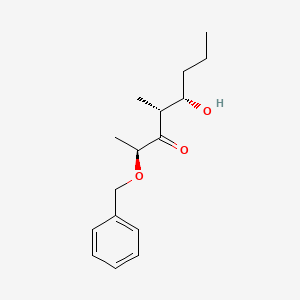

13-Cloro-biciclo[641]trideca-1(13),8,11-trien-10-ona es un compuesto químico con la fórmula molecular C13H15ClO. Es un compuesto bicíclico que presenta un átomo de cloro y un grupo cetona.

Métodos De Preparación

La síntesis de 13-Cloro-biciclo[6.4.1]trideca-1(13),8,11-trien-10-ona generalmente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del núcleo bicíclico: Esto se puede lograr a través de una reacción de Diels-Alder entre un dieno y un dienófilo.

Introducción del átomo de cloro: La cloración se puede realizar utilizando reactivos como cloruro de tionilo (SOCl2) o pentacloruro de fósforo (PCl5).

Formación del grupo cetona: Oxidación del alcohol correspondiente utilizando agentes oxidantes como clorocromato de piridinio (PCC) o reactivo de Jones.

Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala, centrándose en la rentabilidad y el rendimiento.

Análisis De Reacciones Químicas

13-Cloro-biciclo[6.4.1]trideca-1(13),8,11-trien-10-ona se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo cetona se puede oxidar aún más para formar ácidos carboxílicos utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4).

Reducción: El grupo cetona se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: El átomo de cloro se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica utilizando reactivos como el metóxido de sodio (NaOCH3).

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

13-Cloro-biciclo[6.4.1]trideca-1(13),8,11-trien-10-ona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.

Biología: Su estructura única la convierte en un candidato para estudiar interacciones biológicas y posible bioactividad.

Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico o compuesto activo.

Industria: Se puede utilizar en el desarrollo de nuevos materiales o como precursor en la síntesis de otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 13-Cloro-biciclo[6.4.1]trideca-1(13),8,11-trien-10-ona implica su interacción con objetivos moleculares específicos. El átomo de cloro y el grupo cetona juegan un papel crucial en su reactividad y afinidad de unión. Las vías involucradas pueden incluir la inhibición de enzimas o la unión al receptor, dependiendo de la aplicación específica que se esté estudiando.

Comparación Con Compuestos Similares

13-Cloro-biciclo[6.4.1]trideca-1(13),8,11-trien-10-ona se puede comparar con compuestos similares como:

13-Bromo-biciclo[6.4.1]trideca-1(13),8,11-trien-10-ona: Estructura similar pero con un átomo de bromo en lugar de cloro.

13-Fluoro-biciclo[6.4.1]trideca-1(13),8,11-trien-10-ona: Estructura similar pero con un átomo de flúor en lugar de cloro.

13-Yodo-biciclo[6.4.1]trideca-1(13),8,11-trien-10-ona: Estructura similar pero con un átomo de yodo en lugar de cloro.

La singularidad de 13-Cloro-biciclo[64

Propiedades

Número CAS |

157667-28-2 |

|---|---|

Fórmula molecular |

C13H15ClO |

Peso molecular |

222.71 g/mol |

Nombre IUPAC |

13-chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one |

InChI |

InChI=1S/C13H15ClO/c14-13-10-5-3-1-2-4-6-11(13)9-12(15)8-7-10/h7-9H,1-6H2 |

Clave InChI |

IJAJWAHYCLQUFR-UHFFFAOYSA-N |

SMILES canónico |

C1CCCC2=CC(=O)C=CC(=C2Cl)CC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)

![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)

![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)

![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)